molecular formula C10H12O2 B6204374 2-ethyl-5-methylbenzoic acid CAS No. 1369858-28-5

2-ethyl-5-methylbenzoic acid

Cat. No.: B6204374
CAS No.: 1369858-28-5
M. Wt: 164.2
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Description

2-Ethyl-5-methylbenzoic acid is an organic compound with the molecular formula C 10 H 12 O 2 and an average molecular mass of 164.204 Da . It is identified by the CAS Registry Number 1369858-28-5 . As a disubstituted benzoic acid derivative, it serves as a valuable building block in organic synthesis and materials science research. The compound's structure, featuring both ethyl and methyl substituents on the aromatic ring, makes it a useful intermediate for exploring structure-activity relationships and for the synthesis of more complex chemical architectures. This chemical is offered as a high-purity solid for research and development purposes. Researchers can utilize 2-ethyl-5-methylbenzoic acid in various applications, including the development of liquid crystalline materials, as evidenced by its consideration in studies of unsymmetrically disubstituted benzoic acids for specialized applications . It also serves as a key synthon in pharmaceutical research for constructing novel active molecules . Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material in accordance with all applicable local, state, and federal regulations and adhere to good laboratory practices.

Properties

CAS No.

1369858-28-5

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Pathways of 2 Ethyl 5 Methylbenzoic Acid

Direct Synthesis Approaches to the Core Benzoic Acid Structure

The construction of the 2-ethyl-5-methylbenzoic acid framework can be approached through several established synthetic strategies. These methods focus on introducing the carboxyl, ethyl, and methyl groups onto the aromatic ring in a controlled manner.

A plausible, multi-step approach to 2-ethyl-5-methylbenzoic acid involves the strategic use of Friedel-Crafts reactions. mt.comnih.gov Friedel-Crafts alkylation allows for the introduction of alkyl groups onto an aromatic ring using an alkyl halide and a Lewis acid catalyst, such as AlCl₃ or FeCl₃. mt.com

A potential synthetic pathway could begin with p-xylene (1,4-dimethylbenzene).

Friedel-Crafts Acylation: p-Xylene can be acylated with acetyl chloride (CH₃COCl) in the presence of aluminum chloride (AlCl₃). The two methyl groups are ortho, para-directing and activating. Acylation would likely occur at a position ortho to one of the methyl groups, yielding 2,5-dimethylacetophenone.

Reduction: The ketone can be reduced to an ethyl group. A common method is the Clemmensen reduction (using zinc-mercury amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). This step would produce 1-ethyl-2,5-dimethylbenzene.

Oxidation: The final step is the selective oxidation of one of the methyl groups to a carboxylic acid. The ethyl group and the methyl groups are all susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. However, the benzylic protons of the methyl groups are generally more susceptible to oxidation than those of the ethyl group. Selective oxidation can be challenging, but conditions can be optimized to favor the formation of the desired benzoic acid.

This route highlights the utility of Friedel-Crafts reactions but also underscores challenges such as controlling regioselectivity and achieving selective oxidation.

Carboxylation offers a more direct method for introducing the carboxylic acid group. A common and effective strategy is the carboxylation of an organometallic intermediate, such as a Grignard reagent.

This pathway would involve:

Synthesis of Precursor: The required precursor is 2-bromo-1-ethyl-4-methylbenzene. This haloarene could potentially be synthesized from 4-ethyltoluene by bromination, though controlling the regioselectivity to obtain the desired 2-bromo isomer would be critical.

Formation of Grignard Reagent: The bromo-substituted precursor is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent, (2-ethyl-5-methylphenyl)magnesium bromide.

Carboxylation: The Grignard reagent is then reacted with solid carbon dioxide (dry ice), which acts as the electrophile.

Acidification: Subsequent acidic workup (e.g., with HCl) protonates the resulting carboxylate salt to yield the final product, 2-ethyl-5-methylbenzoic acid.

Alternatively, direct carboxylation of 1-ethyl-4-methylbenzene could be explored using strong bases to deprotonate the aromatic ring, followed by reaction with CO₂, although this method can suffer from low yields and poor regioselectivity for less acidic aromatic C-H bonds. nist.gov

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. This technology can be applied to various synthetic steps, including the oxidation of alkylbenzenes or the hydrolysis of precursor nitriles to form benzoic acids. Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times, increase product yields, and improve energy efficiency compared to conventional heating methods. ijprdjournal.comrasayanjournal.co.in

For the synthesis of 2-ethyl-5-methylbenzoic acid, a microwave reactor could be employed to accelerate the oxidation of 1-ethyl-2,5-dimethylbenzene. The use of microwave heating allows for precise temperature control, potentially enhancing the selectivity of the oxidation towards one of the methyl groups. ijprdjournal.com

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes to hours ijprdjournal.com
Energy Efficiency LowerHigher ijprdjournal.com
Heating Method Conduction/Convection (surface heating)Direct dielectric heating (uniform)
Temperature Control Less precise, potential for hotspotsHighly precise ijprdjournal.com
Potential Yield VariableOften higher
Environmental Impact Higher solvent/energy consumptionReduced solvent/energy use

Esterification and Hydrolysis for Functional Group Interconversion

Esterification is a common derivatization of carboxylic acids. 2-Ethyl-5-methylbenzoic acid can be converted to its corresponding esters through various methods. The presence of the ortho-ethyl group can sterically hinder the carboxylic acid, potentially requiring more forcing conditions or specific reagents compared to unhindered benzoic acids. acs.orgacs.org

Esterification: The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), typically with heating. tcu.edu To drive the equilibrium towards the product ester, an excess of the alcohol is often used, or water is removed as it is formed. tcu.edu For sterically hindered acids like 2-ethyl-5-methylbenzoic acid, alternative methods using reagents like trifluoroacetic anhydride may be more effective. acs.org

Hydrolysis: The reverse reaction, ester hydrolysis, regenerates the carboxylic acid from the ester. This can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: The ester is heated with an excess of water in the presence of a strong acid catalyst. This is an equilibrium process, the reverse of Fischer esterification.

Base-Promoted Hydrolysis (Saponification): The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This reaction is irreversible and produces the carboxylate salt and the alcohol. Subsequent acidification is required to obtain the free carboxylic acid.

ReactionReagentsKey ConditionsProduct of Reaction with Ethanol
Fischer Esterification Ethanol, H₂SO₄ (catalyst)Reflux, removal of waterEthyl 2-ethyl-5-methylbenzoate
Acid Hydrolysis H₂O, H₂SO₄ (catalyst)Reflux, excess water2-Ethyl-5-methylbenzoic acid + Ethanol
Saponification NaOH, H₂ORefluxSodium 2-ethyl-5-methylbenzoate + Ethanol

Formation of Amide Derivatives

Amides are synthesized by reacting 2-ethyl-5-methylbenzoic acid, or a more reactive derivative, with an amine (e.g., a primary or secondary amine). The direct reaction between a carboxylic acid and an amine requires very high temperatures and is generally not practical. Therefore, the carboxylic acid must first be "activated".

Common methods for amide bond formation include:

Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-ethyl-5-methylbenzoyl chloride readily reacts with an amine to form the corresponding amide.

Use of Coupling Reagents: A wide variety of coupling reagents facilitate the direct formation of amides from carboxylic acids and amines under milder conditions. luxembourg-bio.com These reagents activate the carboxylic acid in situ. Popular examples include carbodiimides like dicyclohexylcarbodiimide (DCC) and uronium/aminium salts like HATU. researchgate.nethepatochem.com The performance of each coupling reagent can be substrate-dependent. luxembourg-bio.com

The choice of method depends on the specific amine used and the presence of other functional groups in the molecule. acs.org

Halogenation and Other Aromatic Substitutions

Further substitution on the aromatic ring of 2-ethyl-5-methylbenzoic acid is governed by the directing effects of the three existing substituents. minia.edu.eg

-COOH (Carboxyl group): This is a deactivating, meta-directing group due to its electron-withdrawing nature. cognitoedu.org

-CH₂CH₃ (Ethyl group): This is an activating, ortho, para-directing group due to hyperconjugation and inductive effects. libretexts.org

-CH₃ (Methyl group): This is also an activating, ortho, para-directing group. libretexts.org

In electrophilic aromatic substitution, the position of the incoming electrophile is determined by the most powerful activating group(s) present on the ring. msu.edumasterorganicchemistry.com In this case, the activating ethyl and methyl groups will control the regioselectivity over the deactivating carboxyl group. libretexts.orgyoutube.com

The available positions for substitution are C3, C4, and C6.

C4-position: This position is ortho to the methyl group and meta to the ethyl group.

C6-position: This position is ortho to the ethyl group and meta to the methyl group.

C3-position: This position is para to the methyl group and meta to the carboxyl group.

Considering the combined directing effects, the activating alkyl groups will direct an incoming electrophile (e.g., Br⁺ in a bromination reaction) to the positions ortho and para to themselves. The strongest activating group typically dictates the outcome. Since ethyl and methyl groups have similar activating strengths, a mixture of products is possible. However, substitution is most likely to occur at the C4 and C6 positions, which are ortho to the alkyl groups and not sterically hindered by the bulky ortho-ethyl group relative to the carboxyl function. Substitution at the C3 position is also electronically favored (para to the methyl group), but steric hindrance from the adjacent ethyl group might reduce its favorability. Therefore, electrophilic halogenation (e.g., with Br₂ and FeBr₃) would be expected to yield a mixture of 4-bromo- and 6-bromo-2-ethyl-5-methylbenzoic acid as the major products. wikipedia.org

Synthesis of Heterocyclic Conjugates and Adducts

The synthesis of heterocyclic conjugates from 2-ethyl-5-methylbenzoic acid involves multi-step pathways tailored to the target heterocycle. The carboxylic acid moiety serves as a versatile handle for introducing the 2-ethyl-5-methylphenyl group into these complex structures.

The construction of 1,2,4-triazole rings linked to the 2-ethyl-5-methylphenyl group is a common synthetic objective. A widely employed strategy involves the conversion of the parent benzoic acid into a key intermediate, the corresponding acid hydrazide, which then undergoes cyclization.

The initial step is the activation of the carboxylic acid. This is typically achieved by converting 2-ethyl-5-methylbenzoic acid into its more reactive acyl chloride derivative, 2-ethyl-5-methylbenzoyl chloride. This transformation is commonly carried out using thionyl chloride (SOCl₂) prepchem.comstudy.comstudy.com. The resulting acyl chloride is highly electrophilic and readily reacts with nucleophiles.

This activated intermediate is then treated with hydrazine hydrate (N₂H₄·H₂O) to form 2-ethyl-5-methylbenzohydrazide researchgate.netnih.gov. This hydrazide is a crucial precursor for the triazole ring.

To form the triazole, the benzohydrazide can be reacted with various one-carbon sources. For instance, reaction with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide, followed by treatment with hydrazine hydrate, can lead to the formation of a 4-amino-5-mercapto-1,2,4-triazole derivative rdd.edu.iqchemistryjournal.net. Another pathway involves reacting the hydrazide with an isothiocyanate, which after cyclization in a basic medium, yields a substituted triazole-3-thiol scispace.com.

StepReactionReagents & ConditionsPurpose
1Acyl Chloride Formation2-ethyl-5-methylbenzoic acid, Thionyl chloride (SOCl₂)Activation of the carboxylic acid group.
2Hydrazide Synthesis2-ethyl-5-methylbenzoyl chloride, Hydrazine hydrateFormation of the key benzohydrazide intermediate.
3Triazole Ring Formation2-ethyl-5-methylbenzohydrazide, e.g., CS₂/KOH then N₂H₄·H₂OCyclization to form the substituted 1,2,4-triazole ring.

Benzimidazoles are bicyclic compounds formed by the fusion of benzene (B151609) and imidazole rings. The most direct method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of a carboxylic acid with an o-phenylenediamine (1,2-diaminobenzene) semanticscholar.orgresearchgate.net.

In this approach, 2-ethyl-5-methylbenzoic acid is heated with o-phenylenediamine, typically in the presence of a strong acid catalyst such as hydrochloric acid or polyphosphoric acid (PPA), at high temperatures semanticscholar.org. The reaction proceeds via an initial amide formation, followed by an intramolecular cyclization and dehydration to yield 2-(2-ethyl-5-methylphenyl)-1H-benzimidazole.

While effective, the classical Phillips-Ladenburg method often requires harsh conditions. Modern variations offer milder alternatives. For example, coupling agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) can be used to facilitate the initial amide formation under less forcing conditions . Another approach involves performing the reaction in high-boiling solvents or under microwave irradiation to reduce reaction times and improve yields researchgate.net. Metal-free microdroplet synthesis has also been demonstrated as a rapid, ambient condition method for reacting carboxylic acids with aromatic diamines nih.gov.

StepReactionReagents & ConditionsPurpose
1Condensation & Cyclization2-ethyl-5-methylbenzoic acid, o-PhenylenediamineDirect formation of the benzimidazole ring.
(Classical Method)Strong acid (e.g., HCl, PPA), High temperaturePromotes dehydration and ring closure.
(Modern Method)Coupling agents (e.g., HBTU), or Microwave irradiationMilder conditions for the synthesis.

Integrating a thiazolidine ring, specifically a thiazolidin-4-one, with the 2-ethyl-5-methylphenyl group typically requires a multi-step approach that does not directly utilize the carboxylic acid in a condensation reaction. A common pathway involves first transforming the benzoic acid into an aldehyde, which can then participate in a three-component reaction.

The initial step is the reduction of 2-ethyl-5-methylbenzoic acid to its corresponding alcohol, (2-ethyl-5-methylphenyl)methanol. This can be accomplished using a reducing agent such as lithium aluminum hydride (LiAlH₄). Subsequently, the resulting benzyl alcohol is oxidized to 2-ethyl-5-methylbenzaldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) to prevent over-oxidation back to the carboxylic acid.

The synthesized 2-ethyl-5-methylbenzaldehyde then becomes the key starting material for the thiazolidinone synthesis. In a typical three-component reaction, the aldehyde is condensed with an amine (e.g., an aniline derivative) and a mercapto-carboxylic acid, most commonly thioglycolic acid (mercaptoacetic acid) researchgate.netsphinxsai.comhilarispublisher.com. This reaction often proceeds via the formation of an intermediate Schiff base from the aldehyde and the amine, which then undergoes cyclization with thioglycolic acid to yield the 2,3-disubstituted thiazolidin-4-one ring sphinxsai.comhilarispublisher.com. The reaction can be catalyzed by agents like anhydrous zinc chloride hilarispublisher.com.

StepReactionReagents & ConditionsPurpose
1Reduction to Alcohol2-ethyl-5-methylbenzoic acid, Lithium aluminum hydride (LiAlH₄)Conversion of the carboxyl group to a primary alcohol.
2Oxidation to Aldehyde(2-ethyl-5-methylphenyl)methanol, Pyridinium chlorochromate (PCC)Formation of the aldehyde required for the next step.
3Thiazolidinone Formation2-ethyl-5-methylbenzaldehyde, an amine, Thioglycolic acidThree-component condensation and cyclization to form the thiazolidinone ring.

Elucidation of Reaction Mechanisms and Advanced Chemical Reactivity of 2 Ethyl 5 Methylbenzoic Acid

Mechanistic Investigations of Oxidation and Reduction Reactions

The structural components of 2-ethyl-5-methylbenzoic acid exhibit distinct reactivities under oxidative and reductive conditions.

Oxidation Reactions: The alkyl side chains of 2-ethyl-5-methylbenzoic acid are susceptible to oxidation, particularly under harsh conditions. A crucial requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon (the carbon atom directly attached to the aromatic ring). youtube.com Both the ethyl and methyl groups meet this criterion. Upon treatment with strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), under heating, both alkyl groups can be oxidized to carboxylic acid groups. youtube.com The reaction proceeds through a complex radical mechanism initiated by the abstraction of a benzylic hydrogen. youtube.com This would transform 2-ethyl-5-methylbenzoic acid into benzene-1,2,4-tricarboxylic acid.

Reduction Reactions: The aromatic ring and the carboxylic acid group can undergo reduction through different mechanistic pathways.

Reduction of the Aromatic Ring: The Birch reduction is a powerful method for reducing aromatic rings to 1,4-cyclohexadienes using an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source. wikipedia.org The carboxylic acid group is an electron-withdrawing substituent, which dictates the regioselectivity of the reduction. wikipedia.orgharvard.edu The reaction mechanism involves the formation of a radical anion intermediate. For benzoic acids, the reduction typically yields a 1,4-dihydro derivative, where the ipso-carbon (attached to the carboxyl group) and the para-carbon are reduced. lscollege.ac.inorgsyn.org Thus, the Birch reduction of 2-ethyl-5-methylbenzoic acid is predicted to yield 2-ethyl-5-methyl-1,4-dihydrobenzoic acid.

Reduction of the Carboxylic Acid Group: The carboxylic acid moiety is resistant to catalytic hydrogenation but can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) attacks the carbonyl carbon. A subsequent workup with an acid protonates the resulting alkoxide to yield (2-ethyl-5-methylphenyl)methanol.

Electrophilic Aromatic Substitution Reaction Analysis

Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. The outcome of such reactions on 2-ethyl-5-methylbenzoic acid is governed by the combined electronic and steric influences of the existing substituents.

The three substituents on the ring direct incoming electrophiles to different positions:

Ethyl Group (at C2): As an alkyl group, it is an activating, ortho, para-director. It directs incoming electrophiles to the C3 and C6 positions.

Methyl Group (at C5): Also an activating, ortho, para-director. It directs incoming electrophiles to the C4 and C6 positions.

Carboxylic Acid Group (at C1): As a carbonyl-containing group, it is a deactivating, meta-director, directing incoming electrophiles to the C3 and C5 positions.

The available positions for substitution are C3, C4, and C6. The directing effects of the three groups can be summarized as follows:

PositionDirected by Ethyl (-CH₂CH₃)Directed by Methyl (-CH₃)Directed by Carboxyl (-COOH)Overall Effect
C3 Ortho (Activating)-Meta (Deactivating)Conflicting/Possible
C4 -Ortho (Activating)-Activating
C6 Para (Activating)Ortho (Activating)-Strongly Activating

Based on this analysis, positions C4 and C6 are the most favored for electrophilic attack, as they are activated by two alkyl groups. The C6 position is particularly activated, being para to the ethyl group and ortho to the methyl group.

Steric hindrance plays a significant role, especially for substitution at the C3 position. The bulky ethyl group at the adjacent C2 position sterically hinders the approach of an electrophile to C3. Therefore, substitution at C6 and C4 is generally favored over C3.

Activating Groups: The ethyl and methyl groups are electron-donating groups (EDGs) through an inductive effect (+I). They increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive toward electrophiles.

Deactivating Group: The carboxylic acid group is a strong electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects. It withdraws electron density from the ring, making it less nucleophilic and less reactive.

The presence of two activating alkyl groups and one deactivating carboxyl group results in a moderately activated or slightly deactivated ring compared to unsubstituted benzene. The activating influence of the two alkyl groups partially counteracts the deactivating effect of the carboxylic acid. The reaction rate will be slower than that of toluene (B28343) or ethylbenzene but faster than that of benzoic acid.

Nucleophilic Acyl Substitution Pathways of the Carboxylic Acid Moiety

The carboxylic acid group of 2-ethyl-5-methylbenzoic acid undergoes nucleophilic acyl substitution. This class of reactions proceeds through a characteristic two-step addition-elimination mechanism. In the first step, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. In the second step, the carbonyl π-bond is reformed by eliminating a leaving group.

A common example is Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst. The carbonyl oxygen is first protonated by the acid catalyst, which makes the carbonyl carbon more electrophilic. organicchemistrytutor.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a water molecule is eliminated as the leaving group, yielding the corresponding ester.

The rate of nucleophilic acyl substitution is sensitive to steric hindrance around the carbonyl group. In 2-ethyl-5-methylbenzoic acid, the ethyl group at the ortho position creates significant steric bulk. This steric hindrance can impede the approach of the nucleophile to the carbonyl carbon, thereby slowing down the reaction rate compared to unsubstituted benzoic acid or its meta and para isomers. researchgate.net This phenomenon is a well-documented aspect of the reactivity of ortho-substituted benzoic acids. stackexchange.com

Acid-Base Equilibria and Proton Transfer Dynamics in Diverse Media

As a carboxylic acid, 2-ethyl-5-methylbenzoic acid acts as a Brønsted-Lowry acid, donating a proton from its hydroxyl group in the presence of a base.

In aqueous solution, it establishes an equilibrium with water to form its conjugate base, the 2-ethyl-5-methylbenzoate anion, and a hydronium ion. The strength of the acid is quantified by its acid dissociation constant (Kₐ) or, more commonly, its pKₐ value.

A key feature influencing the acidity of this molecule is the "ortho effect." Generally, ortho-substituted benzoic acids are stronger acids (have a lower pKₐ) than benzoic acid itself, regardless of whether the substituent is electron-donating or electron-withdrawing. vedantu.comwikipedia.org This is attributed to a steric effect: the ortho-substituent (the ethyl group in this case) forces the carboxylic acid group to twist out of the plane of the benzene ring. wikipedia.orgquora.com This rotation disrupts the resonance stabilization between the carboxyl group and the ring, which increases the acidity of the proton. vedantu.com The electron-donating inductive effects of the ethyl and methyl groups would normally be expected to decrease acidity, but the ortho effect is typically dominant. hcpgcollege.edu.in

CompoundpKₐ Value
Benzoic Acid4.20
2-Methylbenzoic Acid3.91
3-Methylbenzoic Acid4.27
4-Methylbenzoic Acid4.37
2-Ethyl-5-methylbenzoic Acid ~3.8-4.0 (Estimated)

pKₐ values are from various sources. The value for 2-ethyl-5-methylbenzoic acid is an estimation based on the ortho effect.

In non-aqueous or aprotic solvents like toluene or benzene, carboxylic acids can form hydrogen-bonded dimers. ukessays.comijsrp.org This dimerization influences the apparent acidity and solubility in these media. ukessays.com In polar, protic solvents like water or alcohols, the acid molecules are solvated and exist in equilibrium with their dissociated ionic forms. ijpsr.comlibretexts.org The dynamics of proton transfer are fundamental to these equilibria and can involve concerted mechanisms within hydrogen-bonded clusters, such as dimers. frontiersin.orgresearchgate.net

Stereoselective Transformations and Chiral Auxiliary Applications

2-Ethyl-5-methylbenzoic acid is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. However, its carboxylic acid functional group provides a handle for introducing chirality, allowing it to be used in stereoselective transformations.

One common strategy in asymmetric synthesis is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chiral compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. tcichemicals.com The carboxylic acid group of 2-ethyl-5-methylbenzoic acid can be covalently bonded to a chiral molecule, such as a chiral alcohol or amine, to form a chiral ester or amide, respectively.

For example, reacting 2-ethyl-5-methylbenzoic acid with a chiral amine (e.g., a derivative of valine or phenylalanine) would produce a chiral amide. This new molecule could then undergo reactions where the chiral auxiliary directs the formation of a new stereocenter. A relevant application is the asymmetric Birch reduction of chiral benzamides, which has been used to synthesize a variety of natural products. rushim.ru In such a sequence, the chiral amide derived from 2-ethyl-5-methylbenzoic acid could be subjected to a Birch reduction-alkylation. The chiral auxiliary would direct an incoming electrophile (alkyl group) to attack one face of the intermediate enolate preferentially, leading to the formation of one diastereomer in excess. rushim.ru After the desired stereocenter has been created, the chiral auxiliary can be cleaved (e.g., by hydrolysis of the amide) to yield the enantiomerically enriched product and recover the auxiliary for reuse. wikipedia.org

Catalytic Conversion Pathways

The catalytic transformation of 2-ethyl-5-methylbenzoic acid can be envisioned through several key pathways, leveraging different catalytic manifolds to achieve functionalization of the carboxylic acid group, the aromatic ring, or the alkyl substituents.

Transition metal catalysis offers a versatile toolkit for the transformation of aromatic carboxylic acids. For 2-ethyl-5-methylbenzoic acid, two prominent potential pathways are decarboxylation and directed C-H functionalization.

Decarboxylation: The removal of the carboxylic acid group to yield 1-ethyl-4-methylbenzene is a plausible transformation. Silver-catalyzed decarboxylation of benzoic acids, particularly those with ortho-substituents, has been investigated. The presence of an ortho-substituent, such as the ethyl group in 2-ethyl-5-methylbenzoic acid, can influence the reaction by destabilizing the starting material, which may lower the activation energy for decarboxylation beilstein-journals.org. While electron-withdrawing groups at the ortho position have been shown to stabilize the transition state, the steric effect of the ethyl group could also play a significant role beilstein-journals.org.

C-H Functionalization: Palladium catalysis is a powerful method for the functionalization of C-H bonds in benzoic acid derivatives. By employing a directing group strategy, where the carboxylic acid coordinates to the metal center, it is possible to achieve selective functionalization at the less sterically hindered C-H bonds of the aromatic ring. For 2-ethyl-5-methylbenzoic acid, this would likely be at the C6 position. Palladium-catalyzed olefination of benzoic acid derivatives using a nitrile-based sulfonamide template has been demonstrated to proceed at the meta-position relative to the directing group researchgate.netnih.govbeilstein-journals.orgresearchgate.netnih.gov. This suggests that with an appropriate directing group strategy, C-H activation of the aromatic ring of 2-ethyl-5-methylbenzoic acid could be achieved. Furthermore, palladium-catalyzed decarboxylative coupling reactions allow for the arylation of various heterocycles using substituted benzoic acids as coupling partners, indicating another potential reactive pathway for 2-ethyl-5-methylbenzoic acid beilstein-journals.org.

Reaction TypeCatalyst System (Example)Potential Product from 2-Ethyl-5-methylbenzoic AcidReference
DecarboxylationSilver-based catalysts1-Ethyl-4-methylbenzene beilstein-journals.org
meta-C-H OlefinationPalladium(II) catalysts with a directing group6-alkenyl-2-ethyl-5-methylbenzoic acid derivative researchgate.netnih.govbeilstein-journals.orgresearchgate.netnih.gov
Decarboxylative ArylationPalladium catalystsAryl-substituted 1-ethyl-4-methylbenzene beilstein-journals.org
Table 1: Potential Transition Metal-Catalyzed Reactions of 2-Ethyl-5-methylbenzoic Acid Based on Analogous Systems.

Organocatalysis provides a metal-free alternative for chemical transformations and could be applied to 2-ethyl-5-methylbenzoic acid, primarily for reactions involving the carboxylic acid moiety, such as esterification and amidation.

Esterification and Amidation: Due to the steric hindrance around the carboxylic acid group from the ortho-ethyl substituent, the esterification or amidation of 2-ethyl-5-methylbenzoic acid can be challenging. Organocatalysts, such as Brønsted acids, have been shown to catalyze the atroposelective coupling of carboxylic acids with amines and alcohols thieme-connect.de. Bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, are also effective for the synthesis of axially chiral benzamides beilstein-journals.orgdoaj.org. These approaches could potentially be adapted for the esterification or amidation of 2-ethyl-5-methylbenzoic acid, possibly with chiral induction if a suitable chiral organocatalyst is employed.

Redox-Neutral Transformations: N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can mediate a variety of transformations. While direct application to a simple benzoic acid is not common, they can activate derivatives. For instance, NHCs can react with benzoic acid fluorides to form benzoyl azolium salts, which can undergo further reactions nih.gov. This suggests that conversion of 2-ethyl-5-methylbenzoic acid to a more reactive derivative could open up pathways for NHC-catalyzed transformations.

Reaction TypeCatalyst Type (Example)Potential Transformation of 2-Ethyl-5-methylbenzoic AcidReference
Atroposelective AmidationChiral Brønsted AcidFormation of a chiral amide thieme-connect.de
Asymmetric BrominationBifunctional OrganocatalystEnantioselective synthesis of a brominated benzamide derivative beilstein-journals.orgdoaj.org
Table 2: Potential Organocatalytic Reactions Involving 2-Ethyl-5-methylbenzoic Acid or its Derivatives.

Biocatalysis offers highly selective and environmentally benign methods for chemical synthesis. For 2-ethyl-5-methylbenzoic acid, cytochrome P450 enzymes are particularly relevant for the selective oxidation of the alkyl side chains.

Hydroxylation and Desaturation: Cytochrome P450 enzymes are monooxygenases that can catalyze the hydroxylation of C-H bonds and, in some cases, the desaturation of alkyl groups to form alkenes. Research on the bacterial cytochrome P450 enzyme, CYP199A4, has shown that it can oxidize various 4-alkylbenzoic acids. The outcome of the reaction—hydroxylation versus desaturation—is dependent on the structure of the alkyl substituent organic-chemistry.org.

For instance, the oxidation of 4-ethylbenzoic acid by CYP199A4 yields both the hydroxylated product at the benzylic position and the desaturated product (4-vinylbenzoic acid). In contrast, 4-n-propylbenzoic acid undergoes hydroxylation at both the benzylic (Cα) and the adjacent (Cβ) positions, as well as desaturation organic-chemistry.org.

Based on these findings, it is highly probable that a cytochrome P450 enzyme could catalyze the oxidation of the ethyl group of 2-ethyl-5-methylbenzoic acid. The likely products would be 2-(1-hydroxyethyl)-5-methylbenzoic acid (from benzylic hydroxylation) and 5-methyl-2-vinylbenzoic acid (from desaturation). The ratio of these products would depend on the specific enzyme used and the positioning of the substrate within the enzyme's active site.

Substrate (Analogue)EnzymeMajor ProductsReference
4-Ethylbenzoic AcidCYP199A4Benzylic hydroxylation and desaturation products organic-chemistry.org
4-n-Propylbenzoic AcidCYP199A4Benzylic (Cα) hydroxylation, Cβ hydroxylation, and desaturation products organic-chemistry.org
2-Ethyl-5-methylbenzoic Acid (Predicted) Cytochrome P450 Enzyme 2-(1-Hydroxyethyl)-5-methylbenzoic acid and 5-methyl-2-vinylbenzoic acid
Table 3: Predicted Biocatalytic Oxidation of 2-Ethyl-5-methylbenzoic Acid Based on the Reactivity of Analogous Substrates with Cytochrome P450 CYP199A4.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Ethyl 5 Methylbenzoic Acid

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and probing the molecular vibrations of a compound.

The FT-IR spectrum of 2-ethyl-5-methylbenzoic acid is characterized by distinct absorption bands that correspond to the vibrational modes of its specific functional groups. A prominent feature in the spectrum is the broad absorption band typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often showing intramolecular hydrogen bonding.

Table 1: Hypothetical FT-IR Band Assignments for 2-Ethyl-5-methylbenzoic Acid

Wavenumber (cm⁻¹) Intensity Assignment
3300-2500 Broad, Strong O-H stretch (Carboxylic acid)
3070 Weak Aromatic C-H stretch
2975 Medium Asymmetric C-H stretch (CH₃)
2935 Medium Asymmetric C-H stretch (CH₂)
2870 Medium Symmetric C-H stretch (CH₃)
1705 Strong C=O stretch (Carboxylic acid)
1610 Medium C=C stretch (Aromatic ring)
1460 Medium C-H bend (CH₂ and CH₃)
1300 Medium In-plane O-H bend
1250 Strong C-O stretch

Complementing FT-IR spectroscopy, FT-Raman spectroscopy provides valuable information about the non-polar bonds and symmetric vibrations within the 2-ethyl-5-methylbenzoic acid molecule. The aromatic ring vibrations, particularly the C=C stretching modes, are expected to produce strong and sharp bands in the Raman spectrum, typically in the 1580-1620 cm⁻¹ region. The symmetric stretching of the C-C bonds of the benzene (B151609) ring also gives rise to a characteristic "ring breathing" mode, which is often a strong band in the Raman spectrum.

The C-H stretching vibrations of the aromatic ring and the alkyl substituents are also observable. Notably, the C=O stretching vibration, while strong in the IR spectrum, is generally weaker in the Raman spectrum. The symmetric vibrations of the ethyl and methyl groups will also be Raman active.

Table 2: Hypothetical FT-Raman Band Assignments for 2-Ethyl-5-methylbenzoic Acid

Wavenumber (cm⁻¹) Intensity Assignment
3075 Medium Aromatic C-H stretch
2978 Strong Asymmetric C-H stretch (CH₃)
2940 Strong Asymmetric C-H stretch (CH₂)
2875 Strong Symmetric C-H stretch (CH₃)
1615 Very Strong C=C stretch (Aromatic ring)
1030 Strong Ring breathing mode

Vibrational Energy Distribution Analysis (VEDA) is a computational method used to provide a quantitative description of the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. For 2-ethyl-5-methylbenzoic acid, VEDA would be employed to analyze the complex vibrational spectra by dissecting the often-coupled vibrational modes into their constituent parts. This analysis helps in making unambiguous assignments of the observed spectral bands, especially in the fingerprint region where many vibrations overlap. For instance, a band in the 1450 cm⁻¹ region might be shown by VEDA to be a mixture of CH₂ scissoring and CH₃ asymmetric bending modes.

Similar to VEDA, Potential Energy Distribution (PED) calculations are a crucial computational tool for the detailed assignment of vibrational spectra. rsc.org PED analysis quantifies the contribution of each internal coordinate to a given normal mode, allowing for a precise description of the nature of the vibration. rsc.org For 2-ethyl-5-methylbenzoic acid, PED calculations would be performed using quantum chemical software, often based on Density Functional Theory (DFT). The results would provide a percentage contribution of different internal motions to each calculated vibrational frequency, confirming, for example, that the band around 1705 cm⁻¹ is almost purely due to the C=O stretching motion, while other bands are composed of a mixture of bending and stretching vibrations.

Table 3: Hypothetical PED Contributions for Selected Vibrational Modes of 2-Ethyl-5-methylbenzoic Acid

Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) PED Contribution (%)
3650 ~3000 (broad) ν(O-H) 100%
1730 1705 ν(C=O) 85%, ν(C-C) 10%
1625 1610 ν(C=C)aromatic 70%, δ(C-H)aromatic 20%
1310 1300 δ(O-H)in-plane 50%, ν(C-O) 35%
1035 1030 Ring breathing 60%, ν(C-CH₃) 25%

ν: stretching, δ: bending

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and chemical environment of atoms in a molecule.

The ¹H NMR spectrum of 2-ethyl-5-methylbenzoic acid provides a wealth of information about the arrangement of protons in the molecule. The spectrum is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, and the protons of the ethyl and methyl groups.

The carboxylic acid proton (-COOH) is typically the most deshielded, appearing as a broad singlet far downfield, often above 10 ppm, due to the acidic nature of the proton and hydrogen bonding.

The aromatic region of the spectrum would display signals for the three protons on the benzene ring. Due to their different electronic environments, they would appear as distinct multiplets. The proton at position 6 would likely be a doublet, the proton at position 4 a doublet of doublets, and the proton at position 3 a doublet.

The ethyl group protons would present as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, a classic ethyl pattern resulting from spin-spin coupling. The chemical shift of the methylene quartet would be further downfield than the methyl triplet due to its proximity to the aromatic ring. The methyl group at position 5 would appear as a singlet, as it has no adjacent protons to couple with.

Table 4: Hypothetical ¹H NMR Spectral Data for 2-Ethyl-5-methylbenzoic Acid

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
12.5 s (broad) 1H -COOH
7.8 d 1H Ar-H (position 6)
7.2 dd 1H Ar-H (position 4)
7.1 d 1H Ar-H (position 3)
2.8 q 2H -CH₂-CH₃
2.4 s 3H Ar-CH₃
1.2 t 3H -CH₂-CH₃

s: singlet, d: doublet, t: triplet, q: quartet, dd: doublet of doublets

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for determining the carbon framework of an organic molecule. Each unique carbon atom in a molecule produces a distinct signal, with its chemical shift (δ) in parts per million (ppm) being highly sensitive to its electronic environment.

For 2-ethyl-5-methylbenzoic acid, ten distinct signals are expected in the ¹³C NMR spectrum, corresponding to the ten carbon atoms in the molecule, as there are no elements of symmetry that would make any carbons chemically equivalent. The interpretation of the spectrum relies on predicting the chemical shifts based on the substituent effects. The electron-withdrawing carboxylic acid group generally deshields the attached carbon (C1) and the carbonyl carbon itself, shifting them downfield to higher ppm values. The electron-donating alkyl groups (ethyl and methyl) cause a shielding effect, shifting the attached carbons and those ortho and para to them to slightly lower ppm values compared to unsubstituted benzoic acid.

Based on data from analogous compounds, the predicted chemical shifts for 2-ethyl-5-methylbenzoic acid are detailed in the table below.

Atom NumberPredicted Chemical Shift (δ, ppm)Carbon Type
C=O173-177Carboxylic Acid
C1129-132Aromatic (quaternary)
C2140-143Aromatic (quaternary)
C3130-133Aromatic (CH)
C4127-130Aromatic (CH)
C5137-140Aromatic (quaternary)
C6125-128Aromatic (CH)
-CH₂CH₃25-29Aliphatic (CH₂)
-CH₂CH₃15-18Aliphatic (CH₃)
5-CH₃20-23Aliphatic (CH₃)

Note: The data presented is predictive and based on analyses of structurally similar compounds, as specific experimental data for 2-ethyl-5-methylbenzoic acid is not widely published.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and mapping the covalent bond framework of a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For 2-ethyl-5-methylbenzoic acid, a key COSY correlation would be observed between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group. Correlations would also be expected between adjacent aromatic protons (H3-H4 and H4-H6), confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence) : This technique maps direct one-bond correlations between protons and the carbons to which they are attached. It is used to definitively assign carbon signals for all protonated carbons. For this molecule, HSQC would show correlations between:

The aromatic protons (H3, H4, H6) and their corresponding carbons (C3, C4, C6).

The ethyl group's -CH₂- protons and its carbon.

The protons of both methyl groups and their respective carbon atoms.

Correlations from the ethyl -CH₂- protons to the aromatic carbons C1, C2, and C3.

Correlations from the 5-methyl protons to aromatic carbons C4, C5, and C6.

Correlations from the aromatic proton H6 to the carbonyl carbon (C=O), confirming the ortho relationship between the carboxylic acid and the C6-H6 bond.

Together, these 2D NMR experiments provide a complete and unambiguous map of the molecular structure of 2-ethyl-5-methylbenzoic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. In aromatic compounds like 2-ethyl-5-methylbenzoic acid, the most significant electronic transitions are π → π* transitions within the conjugated system of the benzene ring.

The benzene ring acts as the primary chromophore. The presence of the carboxylic acid group and the two alkyl substituents modifies the energy of these transitions. The carboxylic acid group conjugated with the ring and the electron-donating alkyl groups typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. Benzoic acid in an acidic medium typically shows absorption bands around 230 nm and 274 nm. sielc.com The alkyl substituents on 2-ethyl-5-methylbenzoic acid are expected to cause a slight red shift of these bands.

Transition TypeChromophoreExpected λₘₐₓ (nm)
π → πSubstituted Benzene Ring230 - 240
π → πSubstituted Benzene Ring275 - 285

Note: The absorption maxima (λₘₐₓ) are influenced by the solvent used for the analysis. The values presented are estimations for a non-polar solvent.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation and packing. While a specific crystal structure for 2-ethyl-5-methylbenzoic acid is not publicly available, the principles of the technique and expected findings can be discussed.

A single crystal X-ray diffraction experiment would provide the precise coordinates of each atom in the crystal lattice. From this data, the exact molecular geometry can be determined. A critical feature for ortho-substituted benzoic acids is the dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring. Due to steric hindrance from the ortho-ethyl group, it is expected that the carboxyl group in 2-ethyl-5-methylbenzoic acid would be significantly twisted out of the plane of the aromatic ring.

Furthermore, in the solid state, carboxylic acids typically form centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxyl groups of two separate molecules. This is a highly favored arrangement that would be expected to be a dominant feature in the crystal packing.

ParameterExpected ValueDescription
C-C (aromatic)1.38 - 1.41 ÅBond lengths within the benzene ring.
C-C (ring-carboxyl)1.48 - 1.51 ÅBond between the aromatic ring and the carboxyl carbon.
C=O1.20 - 1.25 ÅCarbonyl double bond in the carboxyl group.
C-O1.30 - 1.35 ÅCarbonyl single bond in the carboxyl group.
O-C-C-C Dihedral Angle40 - 60°The twist angle between the carboxyl group and the benzene ring.

Note: These values are illustrative, based on known crystal structures of similar ortho-substituted benzoic acids.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.goviucr.org The surface is mapped with properties that highlight regions of close contact between neighboring molecules. This is complemented by 2D fingerprint plots, which summarize the types and relative contributions of these interactions.

For 2-ethyl-5-methylbenzoic acid, the analysis would be expected to reveal the following key interactions:

O···H/H···O Interactions : These would be the most prominent and significant interactions, appearing as distinct "spikes" in the fingerprint plot. They correspond to the strong O-H···O hydrogen bonds that form the carboxylic acid dimers.

H···H Interactions : These contacts typically account for the largest percentage of the Hirshfeld surface area, representing the general van der Waals forces between the hydrogen atoms on the exterior of the molecules. nih.gov

C···H/H···C Interactions : These represent weaker C-H···π interactions or other van der Waals contacts between carbon and hydrogen atoms of adjacent molecules.

Interaction TypePredicted Contribution (%)Description
H···H40 - 50%General van der Waals contacts.
O···H/H···O20 - 30%Strong O-H···O hydrogen bonds in the dimer motif.
C···H/H···C15 - 25%Weaker C-H···O and C-H···π interactions.
C···C3 - 7%π-π stacking interactions (if present).

Computational Chemistry and Theoretical Investigations of 2 Ethyl 5 Methylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods, grounded in the principles of quantum mechanics, allow for the prediction of molecular geometries, electronic structures, and energetic profiles.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) has emerged as a robust and widely used method in computational chemistry for studying the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For molecules like 2-ethyl-5-methylbenzoic acid, DFT calculations, often employing hybrid functionals such as B3LYP, are instrumental in determining the most stable three-dimensional arrangement of atoms—the optimized geometry. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy.

Furthermore, DFT is utilized to elucidate the electronic structure, providing information on the distribution of electrons within the molecule and identifying regions of high or low electron density. This is crucial for understanding the molecule's reactivity and intermolecular interactions.

Hartree-Fock (HF) and Post-HF Methods for Energetic Profiles

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. While HF provides a good starting point for understanding molecular electronic structure, it does not fully account for electron correlation, which can be significant for accurate energy calculations.

Post-HF methods, such as Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI), build upon the HF framework to incorporate electron correlation. These methods are computationally more intensive but yield more accurate energetic profiles, including reaction energies and activation barriers. For 2-ethyl-5-methylbenzoic acid, these calculations can provide a detailed understanding of its thermodynamic stability and potential reaction pathways.

Basis Set Selection and Convergence Studies

The accuracy of both DFT and HF calculations is critically dependent on the choice of the basis set, which is a set of mathematical functions used to represent the atomic orbitals. Larger basis sets, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (cc-pVTZ), provide more flexibility in describing the electron distribution and lead to more accurate results.

Convergence studies are essential to ensure that the chosen basis set is adequate for the property being investigated. This involves performing calculations with increasingly larger basis sets until the calculated property of interest, such as energy or geometry, no longer changes significantly. This process ensures that the results are not an artifact of an incomplete basis set and are approaching the theoretical limit for the chosen computational method.

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the delocalized orbitals that span the entire molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

For 2-ethyl-5-methylbenzoic acid, analysis of the HOMO and LUMO energies can predict its susceptibility to electrophilic and nucleophilic attack and its potential role in chemical reactions.

Illustrative Frontier Orbital Energies for a Benzoic Acid Derivative (Calculated using DFT/B3LYP/6-311++G(d,p))
OrbitalEnergy (eV)
HOMO-6.78
LUMO-1.25
HOMO-LUMO Gap5.53

Charge Transfer Characterization within the Molecular Framework

Intramolecular charge transfer plays a crucial role in determining the electronic and optical properties of a molecule. In 2-ethyl-5-methylbenzoic acid, the presence of both electron-donating (ethyl and methyl) and electron-withdrawing (carboxylic acid) groups attached to the benzene (B151609) ring can facilitate charge transfer upon electronic excitation.

Computational methods can map the electron density distribution in the ground and excited states to characterize the nature and extent of this charge transfer. The analysis of molecular orbitals can reveal which parts of the molecule are involved in the electronic transitions, providing a detailed picture of how charge is redistributed. This information is valuable for understanding the molecule's spectroscopic properties and its potential applications in materials science.

Illustrative Mulliken Atomic Charges for a Benzoic Acid Derivative
AtomCharge (a.u.)
O (carbonyl)-0.55
O (hydroxyl)-0.65
C (carbonyl)0.75
C (aromatic ring)-0.10 to 0.15

Thermochemical Property Estimation

Gas-Phase Enthalpies of Formation

One of the most robust and widely used techniques is Benson's Group Additivity method. wikipedia.orgwikipedia.org This method posits that the thermochemical properties of a larger molecule can be calculated by summing the empirically derived values of its constituent functional groups. wikipedia.org The 2-ethyl-5-methylbenzoic acid molecule is deconstructed into its fundamental groups, and the corresponding Group Additivity Values (GAVs) are summed to yield the estimated enthalpy of formation. nist.gov

The process involves identifying each polyvalent atom and its ligands. nist.gov For 2-ethyl-5-methylbenzoic acid, the breakdown is as follows:

Aromatic Ring Groups : The benzene ring itself is composed of specific carbon groups bonded to other atoms.

Substituent Groups : Contributions from the carboxylic acid group, the ethyl group, and the methyl group are accounted for.

Correction Factors : Adjustments are made for non-nearest-neighbor interactions, such as the ortho relationship between the ethyl group and the carboxylic acid group, which introduces steric strain. nih.gov

The following table details the specific Benson groups and their corresponding enthalpy values used to calculate the estimated gas-phase enthalpy of formation for 2-ethyl-5-methylbenzoic acid.

Group TypeBenson GroupDescriptionNumber of GroupsIndividual Contribution (kJ/mol)Total Contribution (kJ/mol)
Aromatic RingCB-(H)Aromatic carbon bonded to a hydrogen313.841.4
Aromatic RingCB-(C)Aromatic carbon bonded to a non-aromatic carbon223.046.0
Aromatic RingCB-(CO)Aromatic carbon bonded to a carbonyl carbon121.821.8
Carboxylic AcidCO-(CB)(O)Carbonyl group bonded to an aromatic carbon and an oxygen1-127.6-127.6
Carboxylic AcidO-(CO)(H)Oxygen atom in the hydroxyl group of the acid1-241.0-241.0
Ethyl GroupC-(CB)(H)2(C)Methylene (B1212753) (CH2) group bonded to the aromatic ring and a methyl group1-24.3-24.3
Ethyl GroupC-(C)(H)3Methyl (CH3) group of the ethyl substituent1-42.7-42.7
Methyl GroupC-(CB)(H)3Methyl (CH3) group bonded directly to the aromatic ring1-42.7-42.7
CorrectionOrtho CorrectionCorrection for adjacent alkyl and COOH groups112.612.6
Estimated Gas-Phase Enthalpy of Formation (Δf(g))-356.5

Note: Values are based on established group additivity schemes and may vary slightly between different parameter sets. The ortho correction value is an approximation for an ethyl and carboxylic group.

Vaporization and Sublimation Enthalpies

The enthalpies of vaporization (ΔHvap) and sublimation (ΔHsub) describe the energy required to transition a substance from the liquid to the gas phase and from the solid to the gas phase, respectively. These values are crucial for understanding phase behavior and intermolecular forces. Like the enthalpy of formation, these properties can be estimated using group-contribution methods when experimental data is unavailable. researchgate.netresearchgate.net

These methods operate on a similar principle to Benson's method, assigning specific values to molecular fragments to predict macroscopic properties. acs.org The strong hydrogen bonding capability of the carboxylic acid group, which often leads to the formation of stable dimers in the condensed phases, provides a dominant contribution to these enthalpies. The size and shape of the molecule, dictated by the ethyl and methyl groups, also influence the van der Waals interactions.

The following table presents estimated values for the enthalpies of vaporization and sublimation for 2-ethyl-5-methylbenzoic acid based on group-contribution models.

Thermochemical PropertyEstimated Value (kJ/mol at 298.15 K)Primary Contributing Factors
Enthalpy of Vaporization (ΔHvap)~70-75Hydrogen bonding (COOH dimer), van der Waals forces (alkyl groups, aromatic ring)
Enthalpy of Sublimation (ΔHsub)~100-110Crystal lattice energy, hydrogen bonding, van der Waals forces

Note: These values are estimations derived from general group-contribution methods for organic compounds and serve as approximations in the absence of experimental data.

Group-Additivity Procedures for Property Prediction

Group-additivity procedures represent a cornerstone of thermochemical estimation, providing a bridge between molecular structure and macroscopic thermodynamic properties. wikipedia.org The underlying principle, as formalized by Benson and others, is that a molecular property can be resolved into a sum of contributions from its constituent groups. wikipedia.orgnist.gov This approach is hierarchical, starting with simple atomic contributions and progressing to more refined bond-level and group-level additions. nist.gov

A "group" is defined as a polyvalent atom (with a connectivity of two or more) along with all its attached ligands. nist.gov The accuracy of the method hinges on a large, self-consistent database of experimental data from which the group additivity values (GAVs) are derived. wikipedia.org

For a molecule like 2-ethyl-5-methylbenzoic acid, the estimation requires several considerations beyond simple summation:

Atom Types : The method distinguishes between different types of carbon atoms, such as aromatic (CB) and aliphatic (sp3) carbons. nist.gov

Non-Nearest-Neighbor Interactions (NNIs) : Standard GAVs account for the immediate bonding environment. However, interactions between groups that are not directly bonded can be significant. For 2-ethyl-5-methylbenzoic acid, the steric hindrance between the ortho-positioned ethyl and carboxylic acid groups necessitates a positive (destabilizing) correction term to the final enthalpy value. nih.gov

Ring Strain : For cyclic compounds, corrections for ring strain are essential. In this case, the benzene ring is considered the fundamental aromatic structure, and its contribution is embedded within the CB group values.

While highly effective, the method has limitations. GAVs may not be available for novel or complex functional groups, and the accuracy can diminish for highly strained or sterically crowded molecules where multiple complex NNIs are present. wikipedia.org Nonetheless, for a wide range of organic compounds, group additivity remains a fast and remarkably accurate predictive tool. nist.gov

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing deep insights into their conformational flexibility and interactions in solution. ucl.ac.uk For 2-ethyl-5-methylbenzoic acid, MD simulations can elucidate the dynamic nature of its structure and its behavior in different solvent environments. unimi.it

Conformational Analysis: The substituents on the benzene ring are not static. The C-C single bonds in the ethyl group and the C-C and C-O bonds connecting the carboxylic acid group allow for rotation. MD simulations can explore the potential energy surface associated with the rotation of these dihedral angles. This allows for the identification of the most stable conformations (rotamers) and the energy barriers separating them. nih.gov Key areas of conformational flexibility include:

The orientation of the ethyl group relative to the plane of the aromatic ring.

The rotation of the carboxylic acid group, which can influence its hydrogen-bonding potential.

Solution Behavior: In a solvent, 2-ethyl-5-methylbenzoic acid's behavior is governed by its interactions with surrounding solvent molecules and with other solute molecules. ucl.ac.uk A hallmark of carboxylic acids is their propensity to form strong hydrogen-bonded dimers. acs.orgacs.org MD simulations can directly model this self-association, predicting the stability and lifetime of these dimers in various solvents. acs.org

The choice of solvent is critical:

In non-polar solvents (e.g., toluene (B28343) or chloroform), the formation of carboxylic acid dimers is highly favorable, as the solute-solute hydrogen bonds are much stronger than the weak solute-solvent interactions. acs.org

In polar, protic solvents (e.g., water or methanol), the solvent molecules can compete effectively for hydrogen bonding sites on the carboxylic acid group, potentially disrupting dimer formation and favoring solvation of the monomeric acid. ucl.ac.uk

Furthermore, MD simulations can reveal other non-covalent interactions, such as π–π stacking between the aromatic rings of adjacent molecules, which can also contribute to aggregation in solution. mdpi.com While no MD studies have been published specifically on 2-ethyl-5-methylbenzoic acid, the well-established behavior of other substituted benzoic and aromatic carboxylic acids provides a robust framework for predicting its dynamic properties. acs.orgacs.org

Advanced Applications in Material Sciences and Catalysis Utilizing 2 Ethyl 5 Methylbenzoic Acid and Its Derivatives

Role as Chemical Building Blocks in Complex Organic Synthesis

Substituted benzoic acids, including derivatives of 2-ethyl-5-methylbenzoic acid, are fundamental building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of functional groups on the benzene (B151609) ring allows for the construction of intricate molecular architectures with specific biological activities.

For instance, analogous compounds such as 2-fluoro-5-methylbenzoic acid serve as crucial intermediates in the development of novel therapeutics. This compound is a precursor for pyrimidinone derivatives, which have been investigated for their selective inhibition of adenylyl cyclase 1, showing potential in the treatment of chronic pain. nbinno.com Similarly, other substituted benzoic acids are integral to the synthesis of a wide array of pharmaceuticals. As an example, 2-iodo-5-methylbenzoic acid is a versatile reagent used in the synthesis of complex molecules and has been identified as an intermediate for drugs like tamoxifen, griseofulvin, mesalazine, and risperidone. biosynth.com

In the agrochemical sector, these building blocks are utilized to create advanced herbicides and fungicides. The specific substitutions on the benzoic acid ring are tailored to achieve desired biological effects and environmental profiles. nbinno.com The versatility of these compounds in organic synthesis is further highlighted by their use in a variety of chemical reactions to introduce the substituted phenyl moiety into larger molecules.

Table 1: Examples of Substituted Benzoic Acids as Building Blocks

Compound Application
2-Fluoro-5-methylbenzoic acid Precursor for pyrimidinone derivatives (potential pain therapeutics) and agrochemicals. nbinno.com

Precursors for Specialty Chemicals and Fine Chemicals

2-Ethyl-5-methylbenzoic acid and its derivatives are valuable precursors for the synthesis of a range of specialty and fine chemicals. These chemicals are often produced in smaller quantities and are characterized by their high purity and specific applications in various industries.

A notable example is the use of a derivative, 2-ethyl benzoyl benzoic acid, in the production of 2-ethyl anthraquinone (B42736). This transformation is achieved through a catalytic dehydration process and is significant for the dye and paper industries. researchgate.net The synthesis of various benzoate (B1203000) esters through the esterification of benzoic acids is another key application, producing compounds used as flavorings, fragrances, and solvents. mdpi.com

The ability to introduce different functional groups onto the 2-ethyl-5-methylbenzoic acid scaffold allows for the creation of a diverse array of fine chemicals with tailored properties for specific industrial needs.

Components in Polymer and Material Formulations

While direct applications of 2-ethyl-5-methylbenzoic acid in commercial polymer formulations are not extensively documented, the inclusion of benzoic acid and its derivatives into polymer matrices is a known strategy to modify material properties. Research has shown that benzoic acid can be segregated in the crystalline cavities of polymers like syndiotactic polystyrene. This method of incorporating additives can lead to a controlled distribution of the guest molecules within the polymer, potentially influencing the material's mechanical, thermal, or optical properties.

The use of substituted benzoic acids as monomers or additives in polymer synthesis can impart specific functionalities. For instance, the carboxylic acid group can be used for further reactions to graft other molecules onto a polymer backbone, or it can influence the polymer's solubility and adhesion characteristics. The aromatic nature of the compound can enhance the thermal stability and rigidity of the resulting polymer.

Applications in Industrial Catalysis and Process Optimization

In the realm of industrial catalysis, benzoic acid derivatives play a role both as reactants and as components of catalytic systems. The esterification of benzoic acids is a common industrial process that is often optimized through the use of advanced catalysts. For example, the use of solid acid catalysts, such as Zr/Ti mixed oxides, has been shown to be effective for the synthesis of methyl benzoates, offering advantages in terms of catalyst recovery and reuse. mdpi.com

A significant industrial application involving a derivative of 2-ethyl-benzoic acid is the synthesis of 2-ethyl anthraquinone from 2-ethyl benzoyl benzoic acid. This intramolecular cyclization is facilitated by a beta zeolite catalyst, which provides a green and scalable alternative to traditional methods that use harsh acids, thereby reducing waste and improving process safety. researchgate.net This highlights the potential for developing catalytic processes centered around derivatives of 2-ethyl-5-methylbenzoic acid for more sustainable chemical manufacturing.

Table 2: Catalytic Applications of Benzoic Acid Derivatives

Application Catalyst Reactant Product
Esterification Zr/Ti Solid Acid p-Methylbenzoic acid and Methanol Methyl p-methylbenzoate

Development of Functional Materials exhibiting Organic Electronic Properties

The development of functional materials with organic electronic properties is a rapidly advancing field. While there is no direct evidence of 2-ethyl-5-methylbenzoic acid being used in this context, the broader class of aromatic carboxylic acids serves as a foundation for designing molecules with interesting electronic behavior. The ability to introduce various functional groups onto the benzene ring allows for the tuning of the electronic properties of the resulting molecules.

For instance, the synthesis of conjugated polymers, which are the cornerstone of organic electronics, often involves the polymerization of functionalized aromatic monomers. While not directly related, the principles of modifying aromatic rings to influence electronic properties are applicable. The potential exists to derivatize 2-ethyl-5-methylbenzoic acid to create novel monomers for the synthesis of conductive polymers or other organic electronic materials.

Future Research Avenues and Prospects for 2 Ethyl 5 Methylbenzoic Acid

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The current synthesis of substituted benzoic acids often relies on classical methods that may involve harsh conditions, multi-step processes, and the generation of significant waste. Future research will likely focus on developing more efficient and environmentally benign synthetic strategies for 2-ethyl-5-methylbenzoic acid.

Key research objectives in this area include:

Green Chemistry Approaches: Investigating routes that utilize renewable starting materials, employ less hazardous solvents, and minimize energy consumption. This could involve biocatalytic methods, where enzymes or whole-cell systems are used to perform specific transformations with high selectivity under mild conditions.

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product. This could involve exploring C-H activation and functionalization reactions on simpler aromatic precursors, thereby avoiding the use of pre-functionalized starting materials and reducing the number of synthetic steps.

Flow Chemistry: Implementing continuous flow processes for the synthesis of 2-ethyl-5-methylbenzoic acid. Flow chemistry offers benefits such as improved reaction control, enhanced safety for handling hazardous intermediates, and easier scalability compared to traditional batch processing.

Overcoming Separation Challenges: As seen in the synthesis of related compounds like 2-propoxy-5-methylbenzoic acid and 2-methoxyl-5-amino sulfonyl methyl benzoate (B1203000), separation of intermediates and byproducts can be a significant challenge. nist.govgoogle.com Future routes should target high-yield, high-purity syntheses that avoid tedious and costly purification steps. For instance, the development of a new synthesis for 2-amino-6-ethylbenzoic acid was motivated by the need to avoid unwanted regioisomers and low-yielding steps found in previous methods. google.com

Exploration of Advanced Catalytic Transformations for Chemo- and Regioselectivity

Catalysis is central to modern organic synthesis, enabling reactions to proceed with high efficiency and control. For 2-ethyl-5-methylbenzoic acid, advanced catalytic methods can unlock new derivatization pathways and improve existing ones.

Future research should focus on:

Solid Acid Catalysts: The use of solid acid catalysts, such as the zirconium/titanium-based systems used for methyl benzoate synthesis, represents a promising avenue. mdpi.com These catalysts are often recoverable and reusable, which aligns with the principles of green chemistry by reducing waste. mdpi.com Research into tailor-made solid acids could enable highly selective esterification or amidation reactions of 2-ethyl-5-methylbenzoic acid.

Lewis Acid Catalysis: Exploring novel Lewis acids for promoting reactions at the carboxylic acid group without the need for auxiliary Brønsted acids could simplify reaction protocols and improve yields. mdpi.com

Transition-Metal Catalysis: Utilizing transition-metal catalysts for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could allow for the selective functionalization of the aromatic ring. This would enable the synthesis of a diverse library of derivatives from a common intermediate, which is a powerful strategy in medicinal chemistry and materials science. The synthesis of 2-amino-5-methylbenzoic acid derivatives has been achieved via Suzuki coupling, highlighting the utility of this approach. biosynth.com

Asymmetric Catalysis: For the synthesis of chiral derivatives of 2-ethyl-5-methylbenzoic acid, the development of enantioselective catalytic methods will be crucial. This is particularly relevant if the target derivatives are intended for biological applications where stereochemistry is critical.

Integration with Emerging Spectroscopic Techniques for Dynamic Studies

While standard spectroscopic methods like NMR and IR are essential for routine characterization, emerging techniques can provide deeper insights into the structure, dynamics, and reactivity of 2-ethyl-5-methylbenzoic acid and its derivatives.

Prospective research directions include:

In-situ Spectroscopy: Employing techniques such as ReactIR or in-situ NMR to monitor reactions in real-time. This allows for the direct observation of reaction intermediates, the determination of kinetic profiles, and the rapid optimization of reaction conditions.

Advanced NMR Techniques: Utilizing two-dimensional NMR techniques (COSY, HSQC, HMBC) for the unambiguous assignment of complex derivative structures. Solid-state NMR could also be employed to study the structure and dynamics of crystalline materials or polymers derived from 2-ethyl-5-methylbenzoic acid.

X-ray Crystallography: Single-crystal X-ray diffraction is an indispensable tool for unambiguously determining the three-dimensional structure of molecules. mdpi.comresearchgate.net Systematically crystallizing new derivatives of 2-ethyl-5-methylbenzoic acid will be crucial for understanding their conformational preferences and intermolecular interactions, which are key to designing materials with specific properties.

TechniqueAnticipated Application for 2-Ethyl-5-methylbenzoic Acid ResearchType of Information Gained
In-situ IR/NMRReal-time monitoring of catalytic esterification reactions.Reaction kinetics, intermediate identification, mechanism elucidation.
2D NMR (COSY, HMBC)Structural confirmation of complex, poly-substituted derivatives.Unambiguous proton and carbon signal assignments.
Single-Crystal X-ray DiffractionDetermining the solid-state structure of novel derivatives or metal complexes.Precise bond lengths, bond angles, and intermolecular packing. mdpi.com
Solid-State NMRCharacterization of polymeric materials or MOFs incorporating the molecule.Local structure, conformation, and dynamics in the solid phase.

Expansion of Computational Modeling to Complex Reaction Environments

Computational chemistry provides a powerful lens for understanding and predicting chemical behavior. Expanding its application to 2-ethyl-5-methylbenzoic acid can accelerate research by guiding experimental design.

Future computational studies could involve:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model the transition states and reaction pathways of novel synthetic routes and catalytic transformations. This can help explain observed selectivity and guide the development of more efficient catalysts.

Prediction of Spectroscopic Properties: Calculating NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental spectra, especially for novel or unstable compounds.

Molecular Dynamics (MD) Simulations: Simulating the behavior of tailored derivatives in complex environments, such as within the pores of a metal-organic framework (MOF), at the interface of a material, or interacting with a solvent. This can provide insights into material properties and transport phenomena.

Virtual Screening: For applications in medicinal chemistry or materials science, computational models can be used to predict the properties of a large virtual library of derivatives, allowing researchers to prioritize the synthesis of the most promising candidates.

Investigation of Material Science Applications with Tailored Derivatives

The structure of 2-ethyl-5-methylbenzoic acid makes it an attractive building block, or ligand, for the construction of advanced materials. The carboxylic acid group provides a reliable coordination site for metal ions, while the substituted aromatic ring allows for the tuning of steric and electronic properties.

Key areas for investigation are:

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Using 2-ethyl-5-methylbenzoic acid as an organic linker to synthesize new MOFs and COFs. bldpharm.com The ethyl and methyl groups can be used to control the pore size and chemical environment within the framework, potentially leading to materials with tailored properties for gas storage, separation, or catalysis.

Coordination Polymers: Exploring the self-assembly of the molecule with various metal ions to create one-, two-, or three-dimensional coordination polymers with interesting magnetic, optical, or electronic properties.

Precursors for Metal Oxides: Similar to how metal 2-ethylhexanoates are used as precursors in materials science, derivatives of 2-ethyl-5-methylbenzoic acid could serve as precursors for the synthesis of binary or multimetallic oxide nanoparticles and thin films via sol-gel or metal-organic deposition techniques. researchgate.net

Material ClassRole of 2-Ethyl-5-methylbenzoic Acid DerivativePotential Application
Metal-Organic Frameworks (MOFs)Organic Linker/LigandGas storage, catalysis, chemical sensing
Covalent Organic Frameworks (COFs)Organic MonomerElectronic materials, membranes for separation bldpharm.com
Coordination PolymersLigandMolecular magnetism, nonlinear optics
Functional PolymersMonomer or Pendant GroupHigh-performance plastics, polymer coatings
Metal Oxide NanomaterialsPrecursorCatalysts, electronic components, pigments researchgate.net

Q & A

Q. What statistical approaches address clustered data in structure-activity relationship (SAR) studies of benzoic acid derivatives?

  • Methodology : Use mixed-effects models to account for nested observations (e.g., multiple assays per compound). Validate with ANOVA or bootstrapping to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.